molecular formula C12H8F3IN2 B6592036 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine CAS No. 1820650-16-5

2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine

Cat. No. B6592036
CAS RN: 1820650-16-5
M. Wt: 364.10 g/mol
InChI Key: USHBNHRMTIDXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine, also known as ITTP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. ITTP belongs to the pyrimidine family of compounds and its chemical structure consists of an iodo group, a tolyl group, and a trifluoromethyl group attached to a pyrimidine ring.

Mechanism of Action

The mechanism of action of 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine is not fully understood. However, studies have suggested that 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine may inhibit the activity of enzymes involved in DNA synthesis and cell division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine has been found to have low toxicity in vitro and in vivo studies. In animal studies, 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine has been shown to have a low acute toxicity and is well-tolerated. However, further studies are needed to determine the long-term effects of 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine on the body.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine in lab experiments is its high purity and stability. 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine can be easily synthesized and purified, making it a reliable compound for scientific research. However, one limitation of using 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine is its limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine in scientific research. One direction is the development of 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine as a potential therapeutic agent for cancer treatment. Further studies are needed to determine the effectiveness of 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine in vivo and its potential side effects. Another direction is the development of 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine as a potential antimicrobial agent. Studies are needed to determine the effectiveness of 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine against different types of bacteria and fungi. Additionally, the use of 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine in combination with other compounds may enhance its therapeutic potential and should be explored in future studies.

Synthesis Methods

The synthesis of 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine involves the reaction of 2,6-dichloro-4-(trifluoromethyl)pyrimidine with p-toluidine in the presence of a base and an iodine source. The reaction yields 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine as a white crystalline solid with a high purity.

Scientific Research Applications

2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine has been studied for its potential therapeutic applications in various scientific research studies. 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine has been found to exhibit antiproliferative activity against cancer cells, specifically in prostate cancer cells. Studies have also shown that 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

2-iodo-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3IN2/c1-7-2-4-8(5-3-7)9-6-10(12(13,14)15)18-11(16)17-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHBNHRMTIDXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901192227
Record name Pyrimidine, 2-iodo-4-(4-methylphenyl)-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine

CAS RN

1820650-16-5
Record name Pyrimidine, 2-iodo-4-(4-methylphenyl)-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820650-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 2-iodo-4-(4-methylphenyl)-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.